N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-1-(4-fluorophenyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-1-(4-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O4S/c1-4-11-24-18-10-9-17(12-19(18)28-14-21(2,3)20(24)25)23-29(26,27)13-15-5-7-16(22)8-6-15/h5-10,12,23H,4,11,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZPWVGDZXNXGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)F)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-1-(4-fluorophenyl)methanesulfonamide is a complex organic compound belonging to the class of benzoxazepines. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Structure and Properties
The compound features a benzoxazepine core with specific substitutions that enhance its biological activity. Its molecular formula is and it has a molecular weight of approximately 382.52 g/mol. The structure includes:
- A benzoxazepine ring which is known for its diverse pharmacological properties.
- A methanesulfonamide group that may contribute to its inhibitory activity on various enzymes.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H26N2O4S |
| Molecular Weight | 382.52 g/mol |
| IUPAC Name | N-(3,3-dimethyl-4-oxo... |
| CAS Number | 921791-39-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes such as squalene synthase and farnesyl diphosphate synthase, which are crucial in cholesterol biosynthesis and other lipid metabolic pathways .
- Receptor Modulation : It may bind to various receptors affecting signal transduction pathways.
- Gene Expression : Potential interactions with DNA or RNA could influence gene expression related to cellular metabolism.
Case Study: Inhibition of Squalene Synthase
A significant study highlighted the compound's ability to inhibit squalene synthase in hepatic microsomes from various species including rats and hamsters. The reported IC50 values indicate strong inhibitory effects:
| Species | IC50 (nM) |
|---|---|
| Rats | 90 |
| Hamsters | 170 |
| Guinea Pigs | 46 |
| Rhesus Monkeys | 45 |
| HepG2 Cells | 79 |
This inhibition leads to a suppression of cholesterol biosynthesis in vivo, demonstrating the compound's potential as a therapeutic agent against hyperlipidemia .
Additional Findings
In another study focusing on anti-trypanosomatid activity, the compound exhibited promising results against Trypanosoma cruzi with an IC50 value comparable to established treatments .
Comparison with Similar Compounds
Methodological Considerations
Structural comparisons rely on crystallographic data refined via SHELX software, which ensures precision in bond-length and angle measurements . For instance, SHELXL’s ability to handle high-resolution data is critical for distinguishing subtle conformational differences between analogues, such as torsion angles in the benzoxazepine ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
